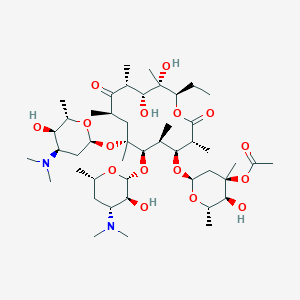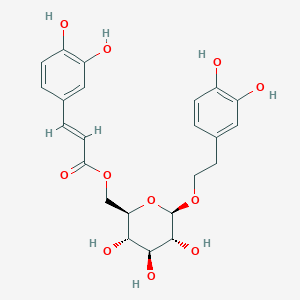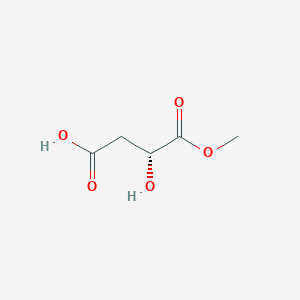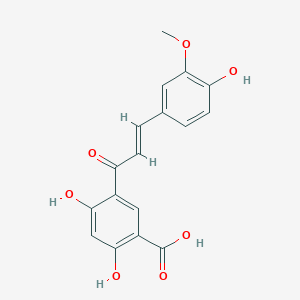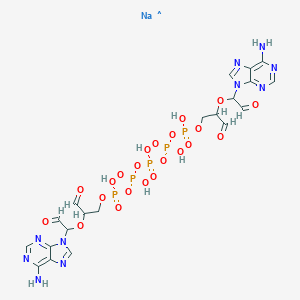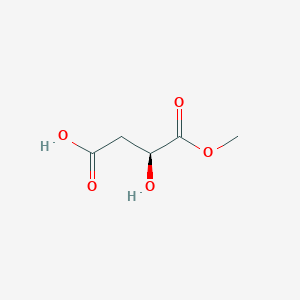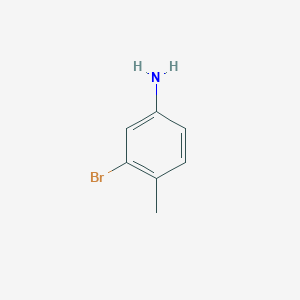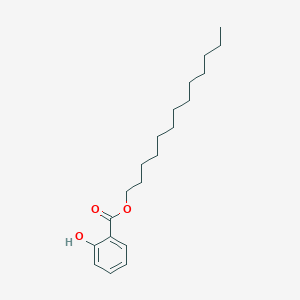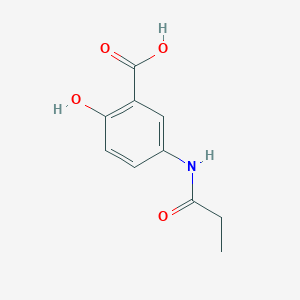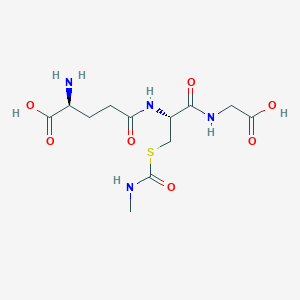
S-(N-甲基氨基甲酰)谷胱甘肽
描述
Synthesis Analysis
S-(N-Methylcarbamoyl)glutathione is synthesized in vivo as a result of exposure to methyl isocyanate. The compound has been isolated from the bile of rats administered methyl isocyanate and characterized through mass spectrometry. This synthesis process underlines the role of glutathione conjugation in detoxifying harmful substances, demonstrating the body's capability to mitigate the effects of toxic exposures by transforming reactive molecules into more stable, excretable forms (Pearson et al., 1990).
Molecular Structure Analysis
The molecular structure of S-(N-Methylcarbamoyl)glutathione has been elucidated using tandem mass spectrometry and liquid chromatography/mass spectrometry (LC/MS), providing insights into its chemical nature and reactive capabilities. The analyses have shown that this compound can donate an N-methylcarbamoyl moiety to cysteine residues, highlighting its potential to modify nucleophilic amino acids through carbamoylation (Pearson et al., 1990).
Chemical Reactions and Properties
S-(N-Methylcarbamoyl)glutathione displays significant reactivity, particularly in its ability to carbamoylate nucleophilic sites on proteins and peptides. This reactivity underscores its role in the detoxification process and highlights the potential toxicological implications of its formation, as the release of methyl isocyanate from its glutathione conjugate could contribute to various systemic toxicities (Pearson et al., 1990).
Physical Properties Analysis
Although specific details on the physical properties of S-(N-Methylcarbamoyl)glutathione, such as solubility and melting point, are not directly provided in the available literature, its identification and characterization have been achieved through advanced analytical techniques. These techniques suggest that it possesses physical and chemical properties that facilitate its role in metabolic detoxification processes.
Chemical Properties Analysis
The chemical properties of S-(N-Methylcarbamoyl)glutathione, including its reactivity and potential for interacting with biological molecules, are central to understanding its role in metabolism and detoxification. Its capability to undergo reactions with cysteine and potentially other amino acids indicates a complex interplay between detoxification pathways and the maintenance of cellular homeostasis (Pearson et al., 1990).
科学研究应用
胚胎生长的抑制:S-(N-甲基氨基甲酰)谷胱甘肽主要通过阻碍胚胎对卵黄囊营养的摄取来抑制小鼠胚胎生长,可能是由于甲基异氰酸酯对组织的氨基甲酰化(Guest & Varma, 1994)。
甲基异氰酸酯的转运:这种化合物可能在体内作为甲基异氰酸酯的转运工具,有助于全身毒性(Pearson et al., 1990)。
潜在的抗癌药物:S-(N-芳基-N-羟基氨基甲酰)谷胱甘肽衍生物是甘氧化酶I的强效抑制剂,对甘氧化酶II是缓慢底物,显示出作为肿瘤选择性抗癌药物的潜力(Murthy et al., 1994)。
谷胱甘肽代谢:使用酶抑制剂和增加合成的化合物选择性地修改谷胱甘肽代谢可以通过保护细胞免受药物、外源化合物和氧气的毒性作用来增强化疗和放疗(Meister, 1983)。
肽和蛋白质的氨基甲酰化:S-(N-甲基氨基甲酰)谷胱甘肽和S-(N-甲基氨基甲酰)半胱氨酸对肽和蛋白质的氨基甲酰化可能在组织病变中产生毒理学后果(Pearson et al., 1991)。
S-(N-甲基氨基甲酰)结合物的分析:LC/TSP-MS是分析从巴姆布特罗的单甲基氨基甲酸酯代谢产物形成的半胱氨酸和谷胱甘肽的S-(N-甲基氨基甲酰)结合物的快速便捷方法(Rashed et al., 1989)。
属性
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWIKVIWEBGFSY-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191537 | |
| Record name | S-(N-Methylcarbamoyl)glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(N-Methylcarbamoyl)glutathione | |
CAS RN |
38126-73-7 | |
| Record name | S-(N-Methylcarbamoyl)glutathione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038126737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(N-Methylcarbamoyl)glutathione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-(N-METHYLCARBAMOYL)GLUTATHIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH7D8R2R6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




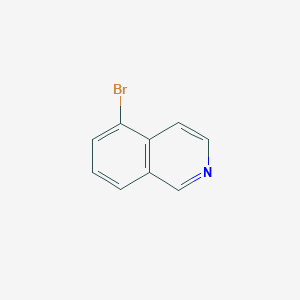
![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)

